Leukotriene B4-3-aminopropylamide

Receptor Binding Selectivity Profiling Inflammation

Leukotriene B4-3-aminopropylamide (LTB4-APA, CAS 89596-43-0) is a synthetic amide derivative of the potent chemoattractant Leukotriene B4 (LTB4). It belongs to the eicosanoid class of lipid mediators and acts as a selective ligand for the BLT1 receptor.

Molecular Formula C23H40N2O3
Molecular Weight 392.6 g/mol
Cat. No. B162639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeukotriene B4-3-aminopropylamide
SynonymsLTB4-3-aminopropylamide
Molecular FormulaC23H40N2O3
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC(C=CC=CC=CC(CCCC(=O)NCCCN)O)O
InChIInChI=1S/C23H40N2O3/c1-2-3-4-5-6-9-14-21(26)15-10-7-8-11-16-22(27)17-12-18-23(28)25-20-13-19-24/h6-11,15-16,21-22,26-27H,2-5,12-14,17-20,24H2,1H3,(H,25,28)/b8-7+,9-6-,15-10+,16-11-/t21-,22-/m1/s1
InChIKeyOIKPVPQZNCNDHN-IKJWWRMISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Leukotriene B4-3-aminopropylamide: A Selective BLT1 Receptor Ligand for Targeted Inflammation Research


Leukotriene B4-3-aminopropylamide (LTB4-APA, CAS 89596-43-0) is a synthetic amide derivative of the potent chemoattractant Leukotriene B4 (LTB4) . It belongs to the eicosanoid class of lipid mediators and acts as a selective ligand for the BLT1 receptor . This compound is distinguished by its modification of the native LTB4 carboxylic acid to a 3-aminopropylamide group, a structural alteration that profoundly impacts its receptor binding profile and functional activity, making it a critical tool for dissecting BLT1- versus BLT2-mediated pathways .

Why Leukotriene B4 and Other LTB4 Analogs Cannot Replace Leukotriene B4-3-aminopropylamide in BLT1-Specific Assays


In-class substitution is not feasible due to significant differences in receptor selectivity and functional outcome. Native LTB4 acts as a full agonist at both BLT1 and BLT2 receptors, leading to a broad and complex inflammatory signal [1]. Other analogs, such as LTB4 ethanolamide, can act as potent antagonists at BLT1 but also exhibit partial agonism and cross-reactivity with other receptors like TRPV1, complicating data interpretation [2]. The unique amide modification of Leukotriene B4-3-aminopropylamide confers a distinct combination of high-affinity, selective BLT1 binding and P2Y7 inhibitory activity, making it the only member of its class capable of isolating BLT1-mediated effects while simultaneously offering a secondary pharmacological handle for probing purinergic signaling crosstalk [3].

Quantitative Differentiation of Leukotriene B4-3-aminopropylamide: Binding Affinity, Selectivity, and Functional Activity


High-Affinity, Selective Binding to BLT1 Over BLT2 vs. Native LTB4 and LTB4 Ethanolamide

Leukotriene B4-3-aminopropylamide demonstrates high-affinity, selective binding to the BLT1 receptor, with a Ki of 5.1 nM, compared to a Ki of 1,227 nM for the BLT2 receptor [1]. This translates to a 241-fold selectivity for BLT1 over BLT2. This is a stark contrast to native LTB4, which exhibits less pronounced selectivity, and LTB4 ethanolamide, which is a potent BLT1 antagonist but also exhibits partial agonist activity and TRPV1 receptor interactions [2]. The quantified difference in Ki values for BLT2 binding is 1,221.9 nM, a difference of three orders of magnitude.

Receptor Binding Selectivity Profiling Inflammation GPCR Pharmacology

Functional Antagonism of LTB4-Induced Contraction in Lung Parenchyma

While LTB4 ethanolamide has a reported apparent KB value of 7.28 nM for antagonizing LTB4-induced contractions in guinea pig lung parenchyma [1], Leukotriene B4-3-aminopropylamide is also recognized as a competitive antagonist at BLT1 [2]. Although a direct, side-by-side functional antagonism comparison is not available in the primary literature, its high-affinity binding and classification as an antagonist distinguish it from native LTB4, which is a full agonist. This functional difference is critical for studies aimed at blocking, rather than stimulating, BLT1-mediated pathways.

Functional Antagonism Ex Vivo Pharmacology Airway Inflammation Tissue Bath Assay

P2Y7 Receptor Inhibitory Activity: A Unique Secondary Pharmacology

Unlike native LTB4 and the related antagonist LTB4 ethanolamide, Leukotriene B4-3-aminopropylamide possesses distinct P2Y7 inhibitory activity . This dual activity is not found in other close analogs. While specific Ki or IC50 values for P2Y7 inhibition are not widely published, the compound is recognized for its ability to act as a potent agonist of the P2Y7 receptor, distinguishing it by its capacity to induce desensitization and internalization of the receptor . This provides a unique tool for probing the crosstalk between BLT1 and purinergic signaling pathways.

P2Y7 Purinergic Signaling Receptor Desensitization Immunomodulation

Enhanced Chemical and Biological Stability via Amide Linkage

The substitution of the carboxylic acid group in LTB4 with a 3-aminopropylamide in Leukotriene B4-3-aminopropylamide confers significantly greater resistance to hydrolysis compared to esters and, critically, the native carboxylic acid [1]. Amide bonds are generally more stable than ester bonds in biological systems [2]. This enhanced stability is a direct result of the chemical modification and translates to a longer experimental half-life in biological matrices, reducing the need for frequent re-dosing in long-term assays and improving data reproducibility.

Metabolic Stability Amide Bond Hydrolysis Resistance Bioavailability

Proven Utility as a BLT1 Receptor Antagonist in Published Patent Literature

The utility of Leukotriene B4-3-aminopropylamide as a selective BLT1 receptor antagonist is validated by its inclusion in the patent literature as a key comparator tool . The compound is specifically cited as having high affinity for LTB4-R1 (BLT1) but not for LTB4-R2 (BLT2), confirming its selectivity in a non-academic, applied research context [1]. This provides a layer of confidence for procurement, indicating that the compound's unique properties are recognized beyond primary research papers.

Patent Validation Receptor Antagonism Drug Discovery Inflammation

Recommended Research and Industrial Applications for Leukotriene B4-3-aminopropylamide


Unambiguous Dissection of BLT1 vs. BLT2 Signaling in Inflammation Models

Use Leukotriene B4-3-aminopropylamide as a selective BLT1 antagonist to isolate and study BLT1-specific contributions to neutrophil chemotaxis, cytokine release, and inflammatory gene expression in vitro and in vivo [1]. Its 241-fold selectivity over BLT2 ensures that any observed blockade is attributable solely to BLT1, a level of precision not achievable with native LTB4 or less selective analogs [2].

Investigating Purinergic-BLT1 Signaling Crosstalk in Immune Cells

Employ the compound's unique dual activity as a BLT1 antagonist and P2Y7 modulator to explore the intersection of eicosanoid and purinergic signaling in immune cell activation and migration [1]. This dual pharmacology makes it the tool of choice for studies where both pathways are hypothesized to be involved, such as in neuroinflammation or chronic inflammatory diseases.

Development of Stable Assays for BLT1 Ligand Binding and Functional Screens

Capitalize on the enhanced stability conferred by the amide linkage to develop robust, reproducible binding and functional assays [1]. The compound's resistance to hydrolysis ensures consistent concentration and activity over extended incubation periods, reducing experimental variability and the need for frequent compound replenishment in high-throughput screening formats.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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